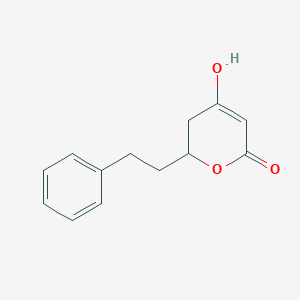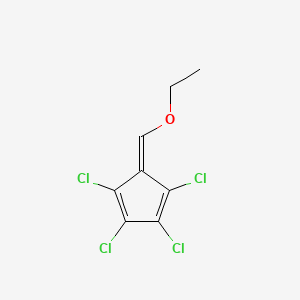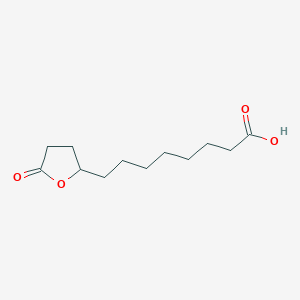
8-(5-Oxooxolan-2-YL)octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(5-Oxooxolan-2-yl)octanoic acid is an organic compound belonging to the class of medium-chain fatty acids. These fatty acids have an aliphatic tail containing between 4 and 12 carbon atoms. This compound is found in Phaseolus vulgaris .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Oxooxolan-2-yl)octanoic acid typically involves the reaction of octanoic acid with an appropriate oxolan derivative under controlled conditions. The reaction conditions often include the use of a catalyst to facilitate the formation of the oxolan ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-(5-Oxooxolan-2-yl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
8-(5-Oxooxolan-2-yl)octanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of 8-(5-Oxooxolan-2-yl)octanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate in enzymatic reactions, influencing various metabolic processes. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Octanoic acid: A straight-chain saturated fatty acid with similar properties.
Caprylic acid: Another medium-chain fatty acid with comparable applications.
8-(5-Hexylfuran-2-yl)octanoic acid: A structurally similar compound with different functional groups.
Uniqueness
8-(5-Oxooxolan-2-yl)octanoic acid is unique due to its specific oxolan ring structure, which imparts distinct chemical and biological properties compared to other medium-chain fatty acids.
Propiedades
Número CAS |
53279-37-1 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
8-(5-oxooxolan-2-yl)octanoic acid |
InChI |
InChI=1S/C12H20O4/c13-11(14)7-5-3-1-2-4-6-10-8-9-12(15)16-10/h10H,1-9H2,(H,13,14) |
Clave InChI |
SAHSZEZNXHBRJR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)OC1CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(Dibromomethyl)phenyl]methyl}oxirane](/img/structure/B14643998.png)
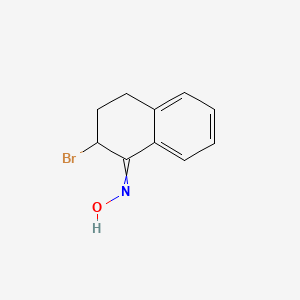
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
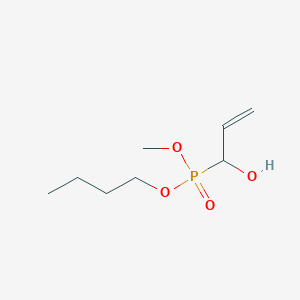
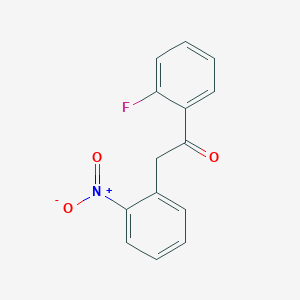
![1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14644024.png)

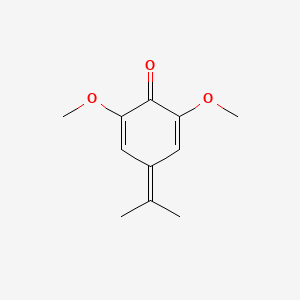
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)
